![molecular formula C22H19N3O3S B2547151 2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-76-5](/img/structure/B2547151.png)

2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

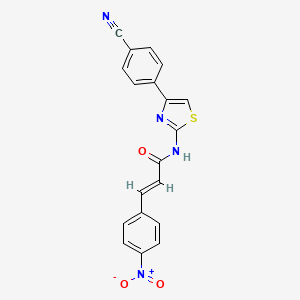

The compound "2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide" is a structurally complex molecule that appears to be related to various heterocyclic and acetamide compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves starting materials such as 2-chloronicotinonitrile and cyanoacetanilides intermediates. For instance, a series of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent were synthesized from 2-chloronicotinonitrile, and their structures were confirmed by various spectroscopic methods . Similarly, thiazolo[3,2-a]pyridines were synthesized from 2-[N-(4

Scientific Research Applications

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, closely related to the chemical structure , have been extensively researched for their applications in optoelectronic materials. These compounds have been utilized in the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value, with applications in organic light-emitting diodes (OLEDs), colorimetric pH sensors, and nonlinear optical materials (Lipunova et al., 2018).

Biological and Medicinal Applications

Pyrimidine and similar heterocyclic compounds have been identified for their significant biological and medicinal applications. These compounds have been utilized as optical sensors and in various therapeutic areas due to their ability to form coordination and hydrogen bonds, making them suitable for sensing probes and exhibiting a range of biological activities (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

The compound “2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” contains a thiazolo[5,4-b]pyridine moiety. Compounds with this moiety have been found to exhibit activity against various targets, including kinases and other enzymes .

Mode of Action

The compound may interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazolo[5,4-b]pyridine moiety may form a part of the binding site, interacting with key amino acid residues in the target protein .

Biochemical Pathways

Depending on the specific target of the compound, it could potentially affect various biochemical pathways. For instance, if the compound targets a kinase, it could impact signal transduction pathways .

Pharmacokinetics

The ADME properties of the compound would depend on various factors such as its lipophilicity, size, and charge. The presence of the dimethoxyphenyl and thiazolopyridine moieties could potentially influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound would depend on its specific target and the pathway it affects. For instance, if it inhibits a kinase involved in cell proliferation, it could potentially have anti-proliferative effects .

Action Environment

Environmental factors such as pH and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and consequently its ability to interact with its target could be influenced by pH .

Future Directions

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-27-18-10-5-14(12-19(18)28-2)13-20(26)24-16-8-6-15(7-9-16)21-25-17-4-3-11-23-22(17)29-21/h3-12H,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXIFVULPVSVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)

![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)